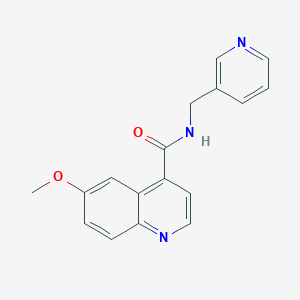

6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-13-4-5-16-15(9-13)14(6-8-19-16)17(21)20-11-12-3-2-7-18-10-12/h2-10H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUAKYGEDMNGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves the reaction of 6-methoxyquinoline-4-carboxylic acid with pyridin-3-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group can produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 6-methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide exhibits significant antimicrobial activity. Studies have shown that compounds in the quinoline family can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its efficacy against several cancer cell lines, including multidrug-resistant gastric carcinoma cells. The mechanism involves the inhibition of P-glycoprotein, which is often overexpressed in resistant cancer types, thereby enhancing the effectiveness of conventional chemotherapeutics .

Antimalarial Activity

Notably, derivatives of quinoline-4-carboxamide were identified through phenotypic screening against Plasmodium falciparum, the causative agent of malaria. These compounds displayed moderate potency and were optimized to achieve low nanomolar activity against malaria parasites .

Medicinal Chemistry Applications

Drug Development

The compound serves as a valuable scaffold in medicinal chemistry for synthesizing novel therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets. Researchers are exploring its potential in treating neurodegenerative diseases through phosphodiesterase 5 inhibition, which plays a role in cognitive function .

Material Science

In addition to its biological applications, this compound is being investigated for its utility in developing new materials. Its unique chemical structure may contribute to advancements in organic electronics and photonic devices due to its electronic properties .

Table 1: Summary of Biological Activities

Table 2: Mechanisms of Action

Mechanism of Action

The mechanism of action of 6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline-4-carboxamides

Quinoline-4-carboxamide derivatives exhibit varied bioactivity depending on substituents at the 2-, 6-, and N-positions. Key structural analogs and their modifications are summarized below:

Key Observations :

- Methoxy vs. Halogen Substituents : Methoxy (6-OCH₃) improves aqueous solubility compared to chloro (6-Cl) or fluoro (6-F) groups, which enhance lipophilicity and membrane permeability .

- N-Substituents: Pyridinylmethyl groups (e.g., in the target compound) may facilitate π-π stacking with enzymatic targets, while morpholino or pyrrolidinyl chains enhance antibacterial or anticancer activity .

Key Findings :

- Chloro-substituted analogs (e.g., 6-Chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)quinoline-4-carboxamide) may prioritize kinase inhibition over solubility .

Pharmacological and Therapeutic Potential

- Antimicrobial Applications : Fluorinated derivatives (e.g., compound 35 ) show potent activity, but the target compound’s methoxy group may favor solubility for systemic use .

- Cancer Therapy : PDK1-targeting analogs induce apoptosis, with structural similarities (e.g., aryl substituents) suggesting the target compound could be optimized for oncology .

Biological Activity

6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with a methoxy group at the 6-position and a pyridin-3-ylmethyl substituent at the nitrogen atom. This unique structure contributes to its diverse biological activities by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate cellular pathways, leading to various biological effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Antimicrobial Action : It has shown potential against various microbial strains, suggesting a mechanism that disrupts microbial metabolism or cell wall synthesis.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that related quinoline carboxamides showed cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Caco-2 | 10 | PI3Kα inhibition |

| HCT-116 | 8 | Induction of apoptosis |

| MCF-7 | 12 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting multiple pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 64 μg/mL |

These results indicate that the compound may be beneficial in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

- Anticancer Study : A recent investigation into the anticancer effects of quinoline derivatives highlighted that this compound exhibited significant cytotoxicity against colorectal cancer cells (HCT-116). The study reported an IC50 value of 8 μM, indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Screening : In a high-throughput screening assay, the compound was tested against a panel of pathogens associated with hospital-acquired infections. It demonstrated promising results, particularly against Staphylococcus aureus, suggesting its potential as an alternative treatment option in antimicrobial therapy .

Future Directions

The promising biological activities exhibited by this compound warrant further investigation. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by the compound.

- In Vivo Efficacy : Conducting animal studies to assess therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against target diseases.

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a pyridinylmethyl amine. Key steps include:

- Quinoline Core Formation : Use the Pfitzinger reaction, where isatin derivatives react with ketones in alkaline media to form quinoline rings .

- Amide Bond Formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to link the quinoline-4-carboxylic acid to 3-(aminomethyl)pyridine.

- Optimization : Adjust solvents (e.g., DMSO or methanol) and bases (e.g., K₂CO₃) to enhance yield and purity. Reaction temperatures between 60–80°C are common for minimizing side products .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves multi-spectroscopic analysis:

- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650–1700 cm⁻¹ for amide, O-H stretch for methoxy) .

- NMR : ¹H NMR identifies aromatic protons (quinoline H at δ 7.5–9.0 ppm) and pyridinylmethyl groups (CH₂ at δ ~4.5 ppm). ¹³C NMR verifies methoxy (δ ~55 ppm) and carbonyl carbons (δ ~165 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₆N₃O₂).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

Methodological Answer: Contradictions often arise from assay conditions or compound purity. Address these by:

- Standardizing Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration .

- Purity Validation : Employ HPLC (>98% purity) and elemental analysis to exclude impurities affecting activity .

- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to ensure reproducibility .

Q. What computational strategies predict the compound’s reactivity and binding interactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution in the quinoline ring, identifying reactive sites for substitution .

- Molecular Docking : Simulate interactions with targets (e.g., kinases) via AutoDock Vina. Focus on hydrogen bonding between the amide group and active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Methodological Answer:

- Core Modifications : Replace methoxy with bulkier alkoxy groups (e.g., ethoxy) to enhance lipophilicity and membrane permeability .

- Pyridine Substitutions : Introduce electron-withdrawing groups (e.g., Cl) at the pyridine 4-position to strengthen π-π stacking with target proteins .

- Bioisosteric Replacement : Substitute the amide with sulfonamide to improve metabolic stability while retaining hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.